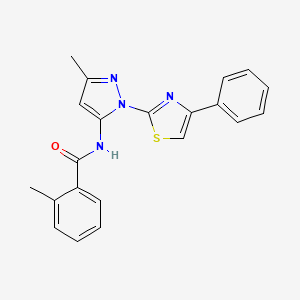

2-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Description

2-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a heterocyclic compound featuring a pyrazole core substituted with a phenylthiazole moiety at the 1-position and a benzamide group at the 5-position. The synthesis of such pyrazole-thiazole hybrids typically involves cyclocondensation reactions, as demonstrated in , where thiosemicarbazides react with phenacyl bromides under basic conditions to form the pyrazolone-thiazole scaffold . The compound’s structural characterization likely employs techniques like NMR, IR, and X-ray crystallography, with refinement programs such as SHELXL () ensuring precise structural determination .

Properties

IUPAC Name |

2-methyl-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS/c1-14-8-6-7-11-17(14)20(26)23-19-12-15(2)24-25(19)21-22-18(13-27-21)16-9-4-3-5-10-16/h3-13H,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCQCHXGYWUGTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the formation of the pyrazole ring, and finally the attachment of the benzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the benzamide or pyrazole rings.

Reduction: This can be used to reduce any nitro groups present in the compound.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, compounds with similar structures have shown potent activity against Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

Anti-inflammatory Effects

The compound has been noted for its potential anti-inflammatory properties, likely due to the inhibition of cyclooxygenase (COX) enzymes. Similar compounds have demonstrated the ability to reduce prostaglandin synthesis, leading to decreased inflammation and pain . This makes it a candidate for developing new analgesics.

Anticancer Potential

Research has suggested that pyrazole derivatives can induce apoptosis in cancer cells. The thiazole and pyrazole components are believed to interact with cellular pathways that regulate cell growth and survival. Preliminary studies indicate that the compound may inhibit tumor growth in certain cancer models, although further research is needed to confirm these findings .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Structural and Functional Differences

- In contrast, compounds 9a–9e incorporate triazole-benzodiazole linkers, which may improve solubility or target selectivity .

- Synthetic Pathways : The target compound’s synthesis () emphasizes pyrazolone-thiazole cyclization, whereas analogues like 9a–9e rely on modular click chemistry for triazole incorporation .

- The diphenylethylidene group in compound 2 () may confer distinct conformational preferences compared to the planar benzamide in the target .

Analytical and Computational Insights

- Spectroscopic Characterization : Analogues like compound 41 () are validated via NMR (e.g., δ 2.1 ppm for methyl groups) and IR (e.g., 1665 cm⁻¹ for amide C=O), suggesting similar protocols apply to the target compound .

- Computational Docking : highlights the use of molecular docking to predict binding modes, a method likely applicable to the target compound for virtual screening .

Biological Activity

The compound 2-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic molecule that incorporates thiazole and pyrazole moieties, known for their diverse biological activities. This article explores its synthesis, biological activity, and potential applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. It begins with the preparation of thiazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in the synthesis include thionyl chloride and hydrazine hydrate, which facilitate the formation of the desired structure through nucleophilic substitutions and coupling reactions.

Anticancer Activity

Research indicates that compounds containing thiazole and pyrazole rings exhibit significant anticancer properties. For instance, a study demonstrated that derivatives featuring these moieties showed potent cytotoxic effects against various cancer cell lines, such as A-431 and Jurkat cells. The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents on the phenyl ring enhances their efficacy. Compounds with halogen substitutions exhibited improved antiproliferative activity compared to their unsubstituted counterparts .

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated. Studies have shown that related thiazole derivatives possess antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Apergillus oryzae. These compounds were tested at concentrations as low as 1 µg/mL, demonstrating their potential as antimicrobial agents .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The thiazole and pyrazole rings can modulate enzyme activities or receptor functions, leading to various biological effects such as apoptosis in cancer cells or disruption of microbial cell walls in bacteria and fungi. The precise mechanisms remain an active area of research, with ongoing studies aimed at elucidating the pathways involved .

Insecticidal Activity

A notable study investigated the insecticidal properties of similar compounds against agricultural pests such as Mythimna separate and Helicoverpa armigera. The results indicated that certain derivatives exhibited significant lethality at concentrations around 500 mg/L, suggesting potential applications in pest control .

Toxicity Assessments

Toxicity assessments have been conducted using zebrafish models to evaluate the safety profile of these compounds. For example, one derivative demonstrated an LC50 value of 14.01 mg/L, indicating moderate toxicity but also suggesting a potential for further structural optimization to enhance efficacy while minimizing adverse effects .

Summary of Findings

| Activity Type | Target Organism/Cell Line | Concentration Tested | Efficacy |

|---|---|---|---|

| Anticancer | A-431, Jurkat | Varies | Significant cytotoxicity |

| Antibacterial | E. coli, S. aureus | 1 µg/mL | Effective |

| Antifungal | A. niger, A. oryzae | 1 µg/mL | Effective |

| Insecticidal | Mythimna separate, Helicoverpa armigera | 500 mg/L | High lethality |

| Zebrafish Toxicity | Zebrafish | N/A | LC50 = 14.01 mg/L |

Q & A

Q. What are the typical synthetic routes for 2-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide?

The compound is synthesized via multi-step heterocyclic condensation. A common approach involves:

- Step 1 : Formation of the pyrazole core by reacting thiosemicarbazide with phenacyl bromide in ethanol under reflux, yielding 3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one .

- Step 2 : Benzamide coupling via nucleophilic acyl substitution. For example, 2-methylbenzoyl chloride reacts with the pyrazole-thiazole intermediate in the presence of triethylamine as a base .

- Key conditions : Solvents (ethanol, DMF), catalysts (triethylamine, sodium acetate), and temperatures (reflux at 80–100°C) are critical for yield optimization .

Q. How is the structural characterization of this compound validated?

Characterization employs:

- Spectroscopy : NMR (δ 7.2–8.1 ppm for aromatic protons), NMR (carbonyl signals at ~165–170 ppm), and IR (amide C=O stretch at ~1650 cm) .

- X-ray crystallography : SHELXL refines single-crystal data to resolve bond lengths (e.g., C–N: 1.34 Å) and angles, confirming the thiazole-pyrazole-benzamide connectivity .

- Elemental analysis : Experimental vs. calculated C, H, N values (e.g., C: 64.2% observed vs. 64.5% theoretical) .

Q. What solvents and catalysts are optimal for its synthesis?

- Solvents : Ethanol (for cyclization), DMF (for amide coupling) .

- Catalysts : Triethylamine (base for deprotonation), phosphorous oxychloride (cyclization agent) .

- Reaction time : 6–12 hours for heterocycle formation; 2–4 hours for benzamide coupling .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during refinement?

- SHELXL features : Use the PART instruction to model disordered groups (e.g., rotating phenyl rings) and apply restraints (DFIX, SIMU) to maintain chemically reasonable geometries .

- High-resolution data : Collect data at <1.0 Å resolution to reduce ambiguity. For twinned crystals, use the TWIN command in SHELXL .

- Validation tools : Check R (<0.05) and ADPs to identify overfitting .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?

- Substituent variation : Modify the benzamide (e.g., 4-fluoro, 4-bromo) or thiazole (e.g., methylthio groups) to assess bioactivity shifts .

- Docking studies : AutoDock or Schrödinger Suite models interactions with targets (e.g., enzyme active sites). For example, 4-bromo-thiazole derivatives show enhanced binding to α-glucosidase (ΔG = −8.2 kcal/mol) .

- Biological assays : Compare IC values across derivatives in enzyme inhibition (e.g., α-amylase) or antimicrobial assays .

Q. How should contradictory bioactivity data between synthetic batches be addressed?

- Purity analysis : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to detect impurities (>98% purity required) .

- Reaction monitoring : Track intermediates via TLC or LC-MS to identify incomplete coupling or side products .

- Crystallographic validation : Compare unit cell parameters (e.g., a=10.2 Å, b=12.5 Å) across batches to confirm structural consistency .

Methodological Guidance

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADMET prediction : SwissADME estimates logP (~3.2), bioavailability (85%), and CYP450 interactions .

- MD simulations : GROMACS models stability in lipid bilayers (e.g., 50 ns trajectories) to assess membrane permeability .

Q. How is enantiomeric purity ensured during synthesis?

- Chiral HPLC : Use Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers (R: 12.3 vs. 14.1 min) .

- Circular dichroism : Compare experimental CD spectra with DFT-calculated curves for absolute configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.